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All-trans-undecaprenyl diphosphate(3-) -

All-trans-undecaprenyl diphosphate(3-)

Catalog Number: EVT-1595853
CAS Number:
Molecular Formula: C55H89O7P2-3
Molecular Weight: 924.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
All-trans-undecaprenyl diphosphate(3-) is trianion of all-trans-undecaprenyl diphosphate arising from deprotonation of the diphosphate OH groups; major species at pH 7.3. It is a conjugate base of an all-trans-undecaprenyl diphosphate.
Overview

All-trans-undecaprenyl diphosphate (3-) is a crucial polyisoprenoid compound involved in bacterial cell wall biogenesis. It serves as a lipid carrier for glycan precursors during the synthesis of peptidoglycan, which is essential for maintaining the structural integrity of bacterial cells. The compound is characterized by its long carbon chain and the presence of diphosphate groups, which contribute to its chemical reactivity and biological functions.

Source

All-trans-undecaprenyl diphosphate is primarily synthesized in bacteria. It is derived from isopentenyl diphosphate through a series of enzymatic reactions that involve prenyltransferases, which catalyze the elongation of the polyisoprenoid chain. This compound is notably found in organisms such as Escherichia coli and other Gram-negative bacteria, where it plays a vital role in peptidoglycan synthesis .

Classification

All-trans-undecaprenyl diphosphate belongs to the class of polyisoprenoids, specifically categorized as a prenyl diphosphate. It is classified under the broader category of terpenoids, which are organic compounds composed of isoprene units. The compound can also be referred to by its chemical structure notation: C55H89O7P2 .

Synthesis Analysis

Methods

The biosynthesis of all-trans-undecaprenyl diphosphate involves several key steps:

  1. Formation of Isopentenyl Diphosphate: The initial step involves the synthesis of isopentenyl diphosphate from acetyl-CoA through either the mevalonate pathway or the methylerythritol phosphate pathway.
  2. Prenyl Chain Elongation: Isopentenyl diphosphate units are sequentially added by prenyltransferases to form longer polyisoprenoid chains. Specifically, undecaprenyl diphosphate is formed through the action of undecaprenyl diphosphate synthase, which catalyzes the condensation of multiple isopentenyl diphosphate units .
  3. Dephosphorylation: The final product, all-trans-undecaprenyl diphosphate, can exist in a deprotonated form (3-) due to the loss of protons from its diphosphate groups .

Technical Details

The enzymatic processes involved in synthesizing all-trans-undecaprenyl diphosphate are tightly regulated and may vary among different bacterial species, reflecting adaptations to their specific environmental conditions.

Molecular Structure Analysis

Structure

All-trans-undecaprenyl diphosphate features a linear chain consisting of 55 carbon atoms with multiple double bonds characteristic of polyisoprenoids. The structure includes two phosphate groups at one end, contributing to its high reactivity and solubility in aqueous environments.

Data

  • Molecular Formula: C55H89O7P2
  • Molecular Weight: Approximately 1,019.2 g/mol
  • Charge: -3 (deprotonated form)

The structural integrity and flexibility provided by its long carbon chain allow it to effectively interact with various substrates during peptidoglycan synthesis .

Chemical Reactions Analysis

Reactions

All-trans-undecaprenyl diphosphate participates in several critical biochemical reactions:

  1. Peptidoglycan Precursor Formation: It acts as a lipid carrier for glycan precursors like lipid II, facilitating their transport across the bacterial membrane.
  2. Dephosphorylation Reactions: The conversion between undecaprenyl phosphate and all-trans-undecaprenyl diphosphate involves dephosphorylation reactions catalyzed by specific phosphatases .
  3. Inhibition Mechanisms: Compounds like bacitracin inhibit cell wall synthesis by preventing the dephosphorylation of undecaprenyl diphosphate, thereby disrupting bacterial growth .

Technical Details

The efficiency and specificity of these reactions are influenced by various factors including enzyme concentration, substrate availability, and environmental conditions.

Mechanism of Action

Process

The mechanism by which all-trans-undecaprenyl diphosphate functions involves several steps:

  1. Lipid II Assembly: All-trans-undecaprenyl diphosphate binds to glycan precursors to form lipid II.
  2. Membrane Translocation: Lipid II is then translocated across the cytoplasmic membrane through flippase proteins.
  3. Polymerization: Once on the exterior side of the membrane, lipid II undergoes polymerization into peptidoglycan chains facilitated by glycosyltransferases.

This process is essential for maintaining bacterial cell shape and integrity .

Data

The successful translocation and polymerization depend on a continuous supply of all-trans-undecaprenyl diphosphate, highlighting its critical role in cell wall biosynthesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: All-trans-undecaprenyl diphosphate typically exists as a viscous liquid or oily substance.
  • Solubility: It is soluble in polar solvents due to its phosphate groups.

Chemical Properties

  • Reactivity: The compound readily participates in phosphorylation and dephosphorylation reactions.
  • Stability: It can be sensitive to hydrolysis under certain conditions but remains stable when properly stored.

Relevant analyses indicate that its reactivity profile makes it an essential component in various biochemical pathways related to cell wall synthesis .

Applications

Scientific Uses

All-trans-undecaprenyl diphosphate has several important applications in scientific research:

  • Antibiotic Development: Understanding its role in cell wall synthesis has led to the development of antibiotics targeting bacterial growth.
  • Metabolic Engineering: Researchers utilize this compound in metabolic engineering approaches to enhance isoprenoid production in microbial systems.
  • Biochemical Pathway Studies: It serves as a model compound for studying polyisoprenoid biosynthesis and related metabolic pathways.
Biosynthesis Pathways and Enzymatic Mechanisms

Cis-Prenyltransferase-Catalyzed Synthesis

Kinetic Characterization of Undecaprenyl Diphosphate Synthase (UPPS)

Undecaprenyl diphosphate synthase (UPPS) catalyzes the cis-prenyl chain elongation of farnesyl diphosphate (FPP, C15) with eight isopentenyl diphosphate (IPP) units to form C55-undecaprenyl diphosphate (C55-PP). This reaction follows a sequential kinetic mechanism: FPP binds first to the active site, followed by iterative condensations with IPP. Each condensation extends the chain by one C5 unit, forming a cis-double bond. UPPS exhibits high catalytic efficiency (kcat ~1.5 s⁻¹) and low micromolar Km for both substrates, indicating tight substrate affinity. The reaction is Mg²⁺-dependent, with divalent cations coordinating the diphosphate groups for electrophilic activation [3]. Product inhibition studies show C55-PP competitively inhibits IPP binding, suggesting feedback regulation [3].

Structural Determinants of UPPS Substrate Specificity and Chain-Length Control

UPPS adopts a unique fold distinct from trans-prenyltransferases, featuring a central β-sheet core surrounded by α-helices. The active site resides in a deep hydrophobic cleft (~4,628 ų volume), sized to accommodate the elongated C55-PP product. Key structural elements govern chain-length specificity:

  • Hydrophobic Residues: Phe and Trp residues at the cleft terminus create a "molecular ruler" that sterically blocks further elongation beyond C55. Mutagenesis of these residues alters product length [2].
  • P-Loop Motif: A phosphate-binding loop (Gly-X-X-X-X-Lys) coordinates the diphosphate moiety of FPP/IPP via hydrogen bonding and electrostatic interactions. Lys mutation abolishes activity [2] [3].
  • Dimer Interface: UPPS functions as a homodimer, with subunit interactions stabilizing the active cleft. Disruption of dimerization reduces catalytic efficiency by >90% [2].

Table 1: Key Structural Features of UPPS Governing Catalysis

Structural ElementFunctionConsequence of Mutation
Hydrophobic Cleft ResiduesActs as a "molecular ruler" for C55 lengthShorter (C35) or longer (C70) products
P-Loop LysineBinds diphosphate groups of FPP/IPPComplete loss of activity
Dimer Interface ResiduesStabilizes active site geometryReduced catalytic efficiency (kcat ↓)

Conformational Dynamics During Iterative IPP Condensation

UPPS undergoes an "induced fit" mechanism during catalysis:

  • FPP Binding: Triggers closure of the flexible N-terminal helix (H1), shielding the active site.
  • IPP Condensation: The growing polycis-prenyl chain induces incremental backbone shifts in β-strands S4–S6, expanding the cleft.
  • Product Release: C55-PP dissociation reverts UPPS to an open conformation. Molecular dynamics simulations reveal millisecond-scale fluctuations in loop regions adjacent to the active site during each condensation cycle. These motions facilitate iterative substrate addition while preventing premature release [3].

Post-Synthetic Modifications

Dephosphorylation by BacA and PAP2 Superfamily Phosphatases

C55-PP undergoes dephosphorylation to recycle undecaprenyl phosphate (C55-P) for glycan assembly. Two enzyme classes catalyze this:

  • BacA: A dedicated C55-PP phosphatase with high specificity. Its catalytic cavity contains conserved motifs (BacA1/BacA2), with Ser27 performing nucleophilic attack on C55-PP’s β-phosphate. Mutation (Ser27Ala) abolishes activity [1].
  • PAP2 Superfamily: Includes LpxE and PgpB. LpxE exhibits dual specificity, dephosphorylating both lipid A and C55-PP. Structural studies show it shares a conserved catalytic core with BacA but possesses a broader substrate-binding pocket [4].

Table 2: Enzymes Dephosphorylating C55-PP

EnzymeClassLocalizationKey Catalytic ResiduesSubstrate Specificity
BacABacA phosphataseCytoplasmic membraneSer27, Glu21, Arg174C55-PP only
LpxEPAP2 phosphataseOuter membraneHis21, Asp23, Lys26C55-PP, lipid A
PgpBPAP2 phosphataseCytoplasmic membraneHis118, Asp120, Lys123C55-PP, phosphatidylglycerol

Regulatory Cross-Talk Between UPPS and Recycling Enzymes

UPPS and phosphatases coordinate to maintain C55-P homeostasis:

Properties

Product Name

All-trans-undecaprenyl diphosphate(3-)

IUPAC Name

[oxido-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl] phosphate

Molecular Formula

C55H89O7P2-3

Molecular Weight

924.2 g/mol

InChI

InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58)/p-3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+

InChI Key

NTXGVHCCXVHYCL-RDQGWRCRSA-K

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

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